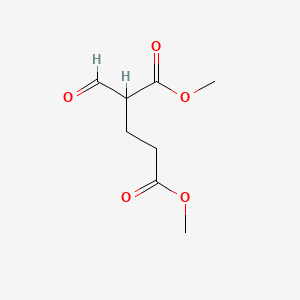

1,5-dimethyl 2-formylpentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dimethyl 2-formylpentanedioate is an organic compound with the molecular formula C8H12O5. It is a derivative of pentanedioic acid, featuring two methyl groups and a formyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl 2-formylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-formylpentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl 2-formylpentanedioate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: 2-formylpentanedioic acid

Reduction: 2-hydroxypentanedioic acid

Substitution: Substituted esters depending on the nucleophile used

Scientific Research Applications

1,5-Dimethyl 2-formylpentanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be utilized in the study of metabolic pathways involving ester compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl 2-formylpentanedioate involves its reactivity with various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester groups can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which makes the formyl group more reactive.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 2-methylpentanedioate

- Dimethyl 2-formylglutarate

- Dimethyl 2-oxopentanedioate

Uniqueness

1,5-Dimethyl 2-formylpentanedioate is unique due to the presence of both formyl and ester groups in its structure. This combination allows for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Biological Activity

1,5-Dimethyl 2-formylpentanedioate, a compound with diverse biological activities, has garnered attention in scientific research for its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

The compound features two methyl groups and a formyl group attached to a pentanedioate backbone, influencing its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

The mechanism of action of this compound appears to involve the disruption of cell membrane integrity in bacteria and inhibition of key metabolic pathways. The formyl group may interact with nucleophilic sites in microbial enzymes, leading to enzyme inhibition and subsequent cell death.

Study on Antibacterial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of this compound in vitro and in vivo. The study reported that:

- In vitro tests demonstrated a dose-dependent inhibition of bacterial growth.

- In vivo experiments using a mouse model showed significant reduction in bacterial load when treated with the compound compared to controls.

Research on Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida species. The findings revealed:

- A notable reduction in fungal colony-forming units (CFUs) after treatment with varying concentrations of this compound.

- The compound demonstrated synergistic effects when combined with conventional antifungal agents like fluconazole.

Properties

IUPAC Name |

dimethyl 2-formylpentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-12-7(10)4-3-6(5-9)8(11)13-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIYDTWDZKCCEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.